2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL
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Overview
Description
2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with fluorene, bromination at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkyne Addition: Introduction of the prop-1-YN-1-YL group through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.
Hydroxylation: Finally, hydroxylation at the 9 position can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of hydrogenated fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives.
Scientific Research Applications
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL depends on its application:
In Organic Electronics: It functions by facilitating charge transport and light emission.
In Photochemistry: It absorbs light and undergoes photochemical reactions to generate reactive intermediates.
In Medicinal Chemistry: It interacts with biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-fluoren-9-OL: Lacks the prop-1-YN-1-YL group.
9-(prop-1-YN-1-YL)-9H-fluoren-9-OL: Lacks the bromine atoms.
2,7-Dibromo-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group.
Properties
CAS No. |
88260-45-1 |
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Molecular Formula |
C16H10Br2O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2,7-dibromo-9-prop-1-ynylfluoren-9-ol |
InChI |
InChI=1S/C16H10Br2O/c1-2-7-16(19)14-8-10(17)3-5-12(14)13-6-4-11(18)9-15(13)16/h3-6,8-9,19H,1H3 |
InChI Key |
PTNIMMJVCXLHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origin of Product |
United States |
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